molecular formula C8H5BrO4 B171778 5-Bromoisophthalic acid CAS No. 23351-91-9

5-Bromoisophthalic acid

Cat. No. B171778
CAS RN: 23351-91-9
M. Wt: 245.03 g/mol
InChI Key: JATKASGNRMGFSW-UHFFFAOYSA-N
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Description

5-Bromoisophthalic acid is a white to almost white powder . It is also known as 5-Bromo-1,3-benzenedicarboxylic acid . It is used as a reactant for the preparation of various coordination polymers .


Synthesis Analysis

5-Bromoisophthalic acid can be synthesized by bromination of isophthalic acid compound represented by a certain formula in a solvent containing sulfur trioxide using bromine . This method provides a highly selective production of bromoisophthalic acid compounds .


Molecular Structure Analysis

The molecular formula of 5-Bromoisophthalic acid is C8H5BrO4 . Its average mass is 245.027 Da and its monoisotopic mass is 243.937119 Da .


Chemical Reactions Analysis

5-Bromoisophthalic acid is used as a reactant for the preparation of various coordination polymers. These include manganese (II) bromoisophthalate bis (pyridyl)ethane coordination polymer, nickel (II) and cobalt (II) bromoisophthalate coordination polymers, and copper bromoisophthalate bis (triazolyl)butane coordination polymer .


Physical And Chemical Properties Analysis

5-Bromoisophthalic acid is a solid with a melting point of 270-275 °C . It has a density of 1.9±0.1 g/cm3, a boiling point of 452.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Application 1: Preparation of Manganese (II) Bromoisophthalate Bis (Pyridyl)Ethane Coordination Polymer

  • Methods of Application : The coordination polymer is synthesized by reacting 5-bromoisophthalic acid with manganese (II) bromoisophthalate and bis (pyridyl)ethane under specific conditions .

Application 2: Preparation of Nickel (II) and Cobalt (II) Bromoisophthalate Coordination Polymers

  • Methods of Application : The coordination polymers are synthesized by reacting 5-bromoisophthalic acid with nickel (II) and cobalt (II) bromoisophthalate under specific conditions .

Application 3: Preparation of Copper Bromoisophthalate Bis (Triazolyl)Butane Coordination Polymer

  • Methods of Application : The coordination polymer is synthesized by reacting 5-bromoisophthalic acid with copper bromoisophthalate and bis (triazolyl)butane under specific conditions .

Safety And Hazards

5-Bromoisophthalic acid is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066882
Record name 5-Bromoisophthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisophthalic acid

CAS RN

23351-91-9
Record name 5-Bromo-1,3-benzenedicarboxylic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 5-Bromoisophthalic acid
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Record name 5-bromoisophthalic acid
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Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of isophthalic acid (10 g, 60.24 mmol, 1.00 equiv) in 98% H2SO4 (60 mL). This was followed by the addition of N-bromosuccinimide (12.80 g, 72.32 mmol, 1.20 equiv), in portions at 60° C. in 10 min. The resulting solution was stirred overnight at 60° C. in an oil bath. The reaction was cooled to room temperature and then quenched by the addition of water/ice. The solids were collected by filtration, and washed with 2×60 mL of hexane. The solid was dried in an oven under reduced pressure. The crude product was purified by re-crystallization from ethyl acetate to give 3 g (20%) of 5-bromoisophthalic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

99.18 g (0.55 mol) of 5-aminoisophthalic acid, 165 mL of 48 weight % hydrobromic acid and 150 mL of distilled water were charged in a 1 L four-neck flask equipped with a thermometer, an agitator and a dropping funnel, and then agitated. The flask was cooled to 5° C. or below, and 525 mL of distilled water containing 39.4 g (0.57 mol) of sodium nitrite was added dropwise for an hour, thus obtaining diazonium aqueous solution. 94.25 g (0.66 mol) of cuprous bromide and 45 mL of 48 weight % hydrobromic acid were charged in a 3 L four-neck flask equipped with a thermometer, a Dimroth condenser, a dropping funnel and an agitator, and agitated.
Quantity
99.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
94.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
525 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
GX Liu, RY Huang, LF Huang, H Xu… - Journal of Chemical …, 2010 - Springer
A novel three-dimensional coordination polymer, [Eu 2 (phen) 2 (BIPA) 3 ]·2H 2 O (1) (BIPA = 5-bromoisophthalate), has been synthsized by the reaction 5-bromoisophthalic acid with Eu…
Number of citations: 8 idp.springer.com
P Ramanna, J Tonannavar, J Tonannavar - Journal of Molecular Structure, 2021 - Elsevier
… 5-Bromoisophthalic acid is a potential organic linker in Hydrogen-bonded Organic … Computed chemical shifts for the protons in 5-Bromoisophthalic acid monomer agree with the …
Number of citations: 1 www.sciencedirect.com
SX Lin, YY Liu, ZX Wang, X He, M Shao, MX Li - Inorganica Chimica Acta, 2019 - Elsevier
… Crystalline complexes 1–5 were successfully prepared by hydrothermal reactions of metal nitrate salts with 5-bromoisophthalic acid and dipyridyl-type auxiliary ligands in a molar ratio …
Number of citations: 3 www.sciencedirect.com
GX Liu, XF Wang, H Zhou - Zeitschrift für anorganische und …, 2012 - Wiley Online Library
… understanding of possible factors that can affect the formation of MOFs, we now expand our research attention to the flexible bipyridyl ligands and the rigid 5-bromoisophthalic acid …
Number of citations: 2 onlinelibrary.wiley.com
LIU Guangxiang, L Xinglong, REN Xiaoming - Journal of Rare Earths, 2011 - Elsevier
… For this purpose, we have chosen 5-bromoisophthalic acid (H2BIPA) as the organic ligand, while Eu(III) ion as metal centers. Compared with isophthalate, the -Br substituent of the …
Number of citations: 6 www.sciencedirect.com
ML Han, HX Wu, KY Zhao, ZQ Zhang - Synthesis and Reactivity in …, 2012 - Taylor & Francis
… Complex 1 was synthesized by hydrothermal method in a 25 mL Teflon-lined autoclave by heating a mixture of 5-bromoisophthalic acid (24.5 mg, 0.1 mmol), bpp (19.8 mg, 0.1 mmol), …
Number of citations: 2 www.tandfonline.com
LF Ma, XQ Li, QL Meng, LY Wang, M Du… - Crystal growth & …, 2011 - ACS Publications
… To evaluate the effect of positional isomeric ligands on forming the coordination frameworks, we have selected 4-bromoisophthalic acid (4-Br-H 2 ip) and 5-bromoisophthalic acid (5-Br-…
Number of citations: 104 pubs.acs.org
LF Ma, XQ Li, LY Wang, HW Hou - CrystEngComm, 2011 - pubs.rsc.org
Four new NiII and CoII complexes, [Ni(5-Br-ip)(bip)(H2O)]n (1), [Ni(5-Br-ip)(bib)]n (2), [Co(5-Br-ip)(bip)]n (3) and [Co(5-Br-ip)(bip)]n (4) (5-Br-H2ip = 5-bromoisophthalic acid, bip = 1,3-bis…
Number of citations: 51 pubs.rsc.org
EX Zhao, FF Li, ZZ Shi, RH Zhang… - Inorganic and Nano …, 2017 - Taylor & Francis
A new complex, [Zn(5-Br-ip)(1,2-Bie)] n (1), (5-Br-ipH 2 = 5-bromoisophthalic acid; 1,2-Bie = 1,2-bis(imidazole)ethane), has been synthesized by hydrothermal reaction. Its crystal …
Number of citations: 3 www.tandfonline.com
HR Wang, H Guo - Synthesis and Reactivity in Inorganic, Metal …, 2014 - Taylor & Francis
Employing 5-bromoisophthalate(5-Br-H 2 ip) and different spacers, two new 1D coordination polymers, [Zn(5-Br-ip)(pbbm)(H 2 O)] n (1) and {[Cd(5-Br-ip)Cl(H 2 O)](H 2 bpp) 0.5 } n (2) (…
Number of citations: 3 www.tandfonline.com

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